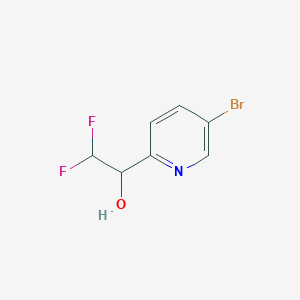

2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-

Descripción general

Descripción

“2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” is a type of organoheterocyclic compound . It is used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio .

Chemical Reactions Analysis

The specific chemical reactions involving “2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” are not detailed in the available resources. As a pharmaceutical intermediate, it’s likely involved in various synthesis processes .Aplicaciones Científicas De Investigación

1. Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT), and its non-linear optical properties were determined. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were also explored (Vural & Kara, 2017).

2. Synthesis and Biological Evaluation

Another study focused on the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a compound similar to the subject chemical. The synthesized compounds were evaluated against a series of tumor-cell lines and various viruses, although no significant biological activity was found (Hemel et al., 1994).

3. Application in Catalysis and Polymerization

The compound was also investigated in the context of palladium-catalyzed Suzuki cross-coupling reactions. Density functional theory studies were carried out to explore the potential of pyridine derivatives as chiral dopants for liquid crystals. These derivatives also showed anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

4. Volumetric Properties in Aqueous Solutions

A comparative study of the volumetric properties of 2-pyridinemethanol and its derivatives in aqueous solutions was conducted. This study focused on the density, excess volumes of mixing, and partial molar volumes, providing insights into the interactions between these molecules and water (Kul et al., 2013).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-2-(difluoromethyl)pyridine”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11-3-4)6(12)7(9)10/h1-3,6-7,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDGDSRQXARPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)